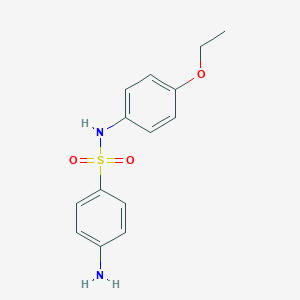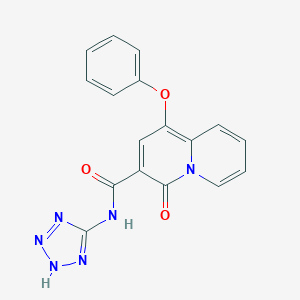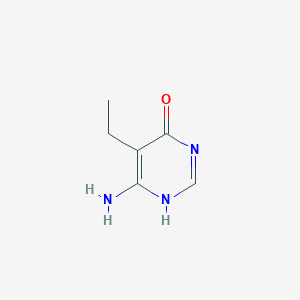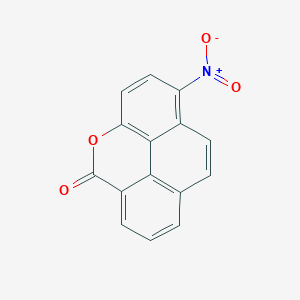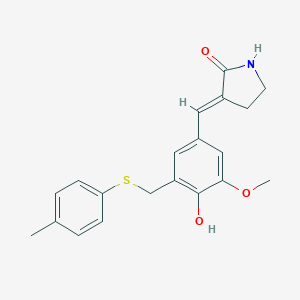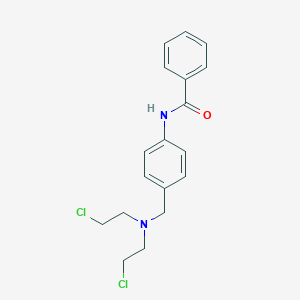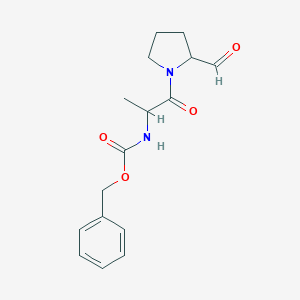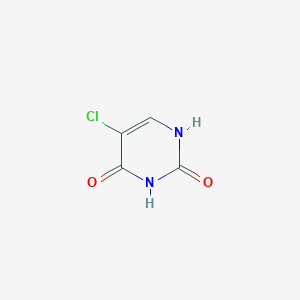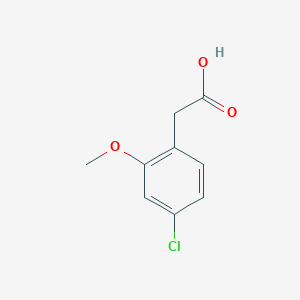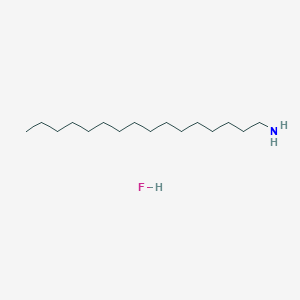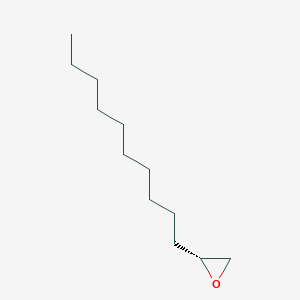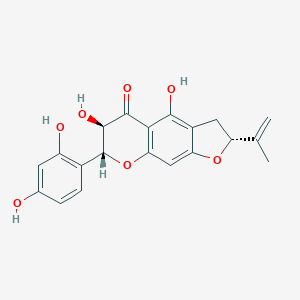
Shuterone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shuterone A is a natural compound that belongs to the triterpenoid family. It is derived from the plant Pterocarpus indicus, which is commonly found in Southeast Asia. Shuterone A has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of Shuterone A is not fully understood, but it is believed to involve the modulation of various signaling pathways. Shuterone A has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell growth.
Effets Biochimiques Et Physiologiques
Shuterone A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Shuterone A has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Shuterone A has been found to increase glucose uptake and inhibit lipid accumulation in adipocytes, which could potentially be useful in the treatment of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Shuterone A in lab experiments is that it is a natural compound, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Shuterone A has been extensively studied, which means that there is a wealth of information available on its biological activities. One limitation of using Shuterone A in lab experiments is that it is difficult to obtain in large quantities, which can make it expensive to use.
Orientations Futures
There are several future directions for the study of Shuterone A. One direction is to further investigate its anti-cancer properties and to determine its potential as a cancer treatment. Another direction is to investigate its anti-viral properties and to determine its potential as a treatment for viral infections. Additionally, more studies are needed to fully understand the mechanism of action of Shuterone A and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of Shuterone A involves the extraction of the compound from the bark of Pterocarpus indicus. The bark is first dried and then ground into a fine powder. The powder is then extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques, such as column chromatography, to isolate Shuterone A.
Applications De Recherche Scientifique
Shuterone A has been extensively studied for its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Shuterone A has also been found to have anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, Shuterone A has been found to have anti-viral properties, and it has been shown to inhibit the replication of the dengue virus.
Propriétés
Numéro CAS |
105377-66-0 |
|---|---|
Nom du produit |
Shuterone A |
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
Clé InChI |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES canonique |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Synonymes |
Shuterone A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



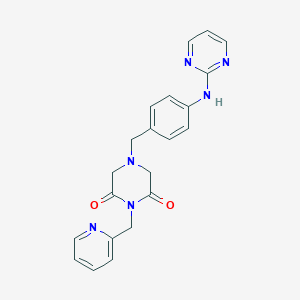
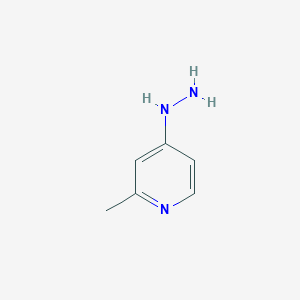
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
